molecular formula C15H18N4OS B15283570 3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15283570
M. Wt: 302.4 g/mol
InChI Key: IHXFSQGZWMUQNS-UHFFFAOYSA-N
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Description

(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method involves the cyclization of a triazole-thiadiazole intermediate with a butyl group and subsequent etherification with 4-methylphenol. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and environmental sustainability, incorporating green chemistry principles where possible .

Chemical Reactions Analysis

Types of Reactions

(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and thiadiazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (3-tert-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2-methylphenyl ether
  • (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 2,6-dimethylphenyl ether

Uniqueness

Compared to similar compounds, (3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl 4-methylphenyl ether stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties and make it a valuable compound for further research .

Biological Activity

3-Butyl-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound characterized by its unique structural integration of triazole and thiadiazole rings. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The following sections detail the compound's biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O1S with a molecular weight of approximately 302.4 g/mol. Its structure consists of a butyl group and a 4-methylphenoxy methyl substituent, contributing to its bioactivity through enhanced solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • Inhibition of Urease Activity : Studies have shown that this compound effectively inhibits urease activity in various microorganisms. Urease is an enzyme that plays a crucial role in the pathogenesis of several infections.
  • Antibacterial and Antifungal Effects : The compound has demonstrated activity against common pathogens such as Staphylococcus aureus and Candida albicans. In vitro studies using disk diffusion methods confirmed its efficacy against these microorganisms .
MicroorganismActivity TypeInhibition Zone (mm)
Staphylococcus aureusAntibacterial15
Candida albicansAntifungal12
Escherichia coliAntibacterial14

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been explored in various studies. Its ability to modulate inflammatory pathways makes it a potential candidate for developing new anti-inflammatory drugs. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes responsible for inflammation.

Study 1: Inhibition of Urease

Khan et al. (2023) synthesized several triazolo-thiadiazole derivatives and evaluated their urease inhibitory properties. Among these derivatives, this compound was identified as one of the most potent inhibitors with a significant reduction in urease activity compared to traditional inhibitors .

Study 2: Anticancer Potential

A review by MDPI highlighted the cytotoxic properties of thiadiazole derivatives against various cancer cell lines. The study reported that compounds similar to this compound showed promising results in inhibiting cell growth in human colon cancer (HCT116) and lung cancer (H460) cell lines with GI50 values ranging from 0.74 to 10 μg/mL .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with active sites on enzymes and receptors. Its lipophilicity enhances membrane permeability, allowing for effective cellular uptake and interaction with intracellular targets.

Properties

Molecular Formula

C15H18N4OS

Molecular Weight

302.4 g/mol

IUPAC Name

3-butyl-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H18N4OS/c1-3-4-5-13-16-17-15-19(13)18-14(21-15)10-20-12-8-6-11(2)7-9-12/h6-9H,3-5,10H2,1-2H3

InChI Key

IHXFSQGZWMUQNS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)C

Origin of Product

United States

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